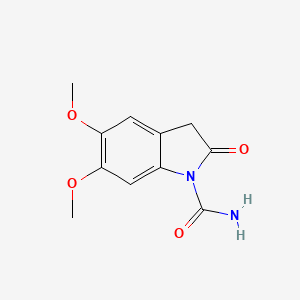

5,6-Dimethoxy-2-oxindole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

5,6-dimethoxy-2-oxo-3H-indole-1-carboxamide |

InChI |

InChI=1S/C11H12N2O4/c1-16-8-3-6-4-10(14)13(11(12)15)7(6)5-9(8)17-2/h3,5H,4H2,1-2H3,(H2,12,15) |

InChI Key |

VMHZOMPATBJFLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)N2C(=O)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethoxy 2 Oxindole 1 Carboxamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Oxindole-1-carboxamide Core

Retrosynthetic analysis of the 5,6-dimethoxy-2-oxindole-1-carboxamide core reveals several key disconnections. The primary disconnection is at the N-1 amide bond, separating the 5,6-dimethoxy-2-oxindole moiety and the carboxamide precursor. This approach allows for the late-stage introduction of the carboxamide group, offering flexibility in synthesizing a variety of analogues.

A further disconnection of the 5,6-dimethoxy-2-oxindole core can be envisioned through an intramolecular cyclization strategy. This often involves the formation of the C2-C3 bond or the N1-C7a bond of the oxindole (B195798) ring system. Common precursors for such cyclizations include appropriately substituted anilines or nitroarenes. For instance, a substituted 2-nitrophenylacetic acid derivative can be reduced and cyclized to form the oxindole ring.

Development of Novel Synthetic Routes to the 5,6-Dimethoxy-2-oxindole Moiety

The synthesis of the 5,6-dimethoxy-2-oxindole scaffold is a critical step. Several methods have been developed for the synthesis of oxindole derivatives, which can be adapted for the 5,6-dimethoxy substituted analogue. sjp.ac.lkacs.org

One common approach involves the cyclization of α-haloacetanilides. A palladium-catalyzed intramolecular α-arylation of amides provides a powerful method for constructing the oxindole core. organic-chemistry.org This reaction exhibits good functional group tolerance and can deliver the desired product in high yields.

Another strategy is the reductive cyclization of substituted 2-nitrophenylacetic acids. This can be achieved using various reducing agents, such as zinc in the presence of an acid. google.com The starting 2-nitrophenylacetic acid derivatives can be prepared from the corresponding substituted nitrobenzenes.

The table below summarizes some of the key synthetic strategies for the oxindole core:

| Synthetic Strategy | Key Precursors | Reaction Type | Advantages |

| Palladium-catalyzed α-arylation | α-chloroacetanilides | Intramolecular Cyclization | High yields, good functional group compatibility organic-chemistry.org |

| Reductive Cyclization | 2-nitrophenylacetic acids | Reduction and Cyclization | Utilizes readily available starting materials google.com |

| Fischer Indole (B1671886) Synthesis | Phenylhydrazones | Rearrangement/Cyclization | Versatile for various indole derivatives |

| Enolate Oxidation-HAS | N-aryl amides | Homolytic Aromatic Substitution | Transition metal-free approach nih.gov |

Introduction of the Carboxamide Functional Group at the N-1 Position

Once the 5,6-dimethoxy-2-oxindole core is synthesized, the next crucial step is the introduction of the carboxamide functional group at the N-1 position. This is typically achieved by reacting the oxindole with a suitable carbamoylating agent.

A common method involves the reaction of the N-deprotonated oxindole with an isocyanate or a carbamoyl (B1232498) chloride. The oxindole is first treated with a base, such as sodium hydride, to generate the corresponding anion, which then acts as a nucleophile.

An alternative approach involves the reaction of the oxindole with phosgene (B1210022) or a phosgene equivalent to form an intermediate N-carbonyl chloride, which is then reacted with an amine to furnish the desired N-1 carboxamide. A study has shown a method for synthesizing 3-unsubstituted oxindole-1-carboxamides by reacting oxindole-1-phenyl-carboxylate with various amines. researchgate.net

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound, particularly when substituents are present at the C-3 position of the oxindole ring, requires stereoselective methods. The C-3 position of oxindoles can be a stereocenter, and its configuration can significantly impact biological activity. nih.gov

Several strategies have been developed for the stereoselective synthesis of oxindole derivatives. These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions. For instance, asymmetric catalytic methods, such as enantioselective Michael additions to α,β-unsaturated carbonyl compounds followed by cyclization, can be employed to construct chiral 3-substituted oxindoles.

The stereochemical outcome of intramolecular additions to generate spirooxindoles can be controlled by the steric bulk of substituents on the indole unit. nih.gov Additionally, 1,3-dipolar cycloaddition reactions have been utilized for the regio- and stereoselective synthesis of spiro-isoxazolidines containing an oxindole moiety. researchgate.net

Application of Green Chemistry Principles in Oxindole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. sjp.ac.lk The principles of green chemistry are increasingly being applied to the synthesis of oxindoles and their derivatives. sjp.ac.lk

Key green chemistry approaches in oxindole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. sjp.ac.lkacs.org

Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for a catalyst, thus reducing waste and cost.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product, which increases atom economy and reduces the number of synthetic steps. rsc.org

Alternative Energy Sources: Utilizing microwave irradiation or visible light to promote reactions, often leading to shorter reaction times and improved energy efficiency. sjp.ac.lk

For example, catalyst-free Henry reactions using water as a solvent have been developed for the synthesis of 3-substituted-3-hydroxyisoxazole-oxindole hybrids. sjp.ac.lk

Process Optimization and Scalability Considerations for Research Quantities

The transition from a laboratory-scale synthesis to the production of larger, research-level quantities requires careful process optimization and consideration of scalability. asischem.com This involves identifying and addressing potential challenges that may arise during scale-up.

Key aspects of process optimization include:

Reagent and Solvent Selection: Choosing cost-effective and readily available starting materials and solvents.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

Work-up and Purification: Developing efficient and scalable purification methods to obtain the final product with high purity.

Structure Activity Relationship Sar Studies of 5,6 Dimethoxy 2 Oxindole 1 Carboxamide Derivatives

Rational Design of Analogues for Systematic SAR Exploration

The rational design of analogues of 5,6-Dimethoxy-2-oxindole-1-carboxamide is a strategic process aimed at systematically probing the chemical space around the core scaffold to understand how different structural modifications influence biological activity. This process is guided by known SAR principles of related oxindole (B195798) and indole (B1671886) carboxamide series. Key areas for modification on the this compound scaffold include the oxindole ring, the carboxamide linker, and the terminal group attached to the carboxamide.

Modifications on the Oxindole Ring: Substituents on the aromatic portion of the oxindole ring can significantly impact activity. While the parent compound features methoxy (B1213986) groups at positions 5 and 6, the exploration of other substituents such as halogens (e.g., chloro, fluoro), small alkyl groups, or hydrogen bond donors/acceptors at these and other positions (e.g., 4 and 7) can reveal important interactions with a biological target. For instance, in other series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position has been shown to be a determining factor in biological activity.

Alterations of the Carboxamide Linker: The carboxamide moiety itself is a crucial pharmacophoric element, often involved in hydrogen bonding interactions with target proteins. Modifications can include altering its rigidity or replacing it with bioisosteres. The orientation of the substituents on the nitrogen of the carboxamide is also a key consideration in the design of new analogues.

Systematic Variation of the Carboxamide Substituent: The group attached to the carboxamide nitrogen offers a wide scope for chemical modification. By introducing a variety of substituents with different electronic, steric, and lipophilic properties, a comprehensive SAR can be developed. For example, introducing aromatic or heteroaromatic rings, alkyl chains of varying lengths, or cyclic systems can probe different regions of a target's binding pocket. Earlier studies on related indole-2-carboxamides have shown that substitutions on a terminal phenyl group can be varied without a significant loss of allosteric modulatory activity, indicating a degree of tolerance in that region of the molecule.

A systematic approach to analogue design would involve creating a library of compounds where each of these positions is varied, allowing for a thorough exploration of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Oxindole-1-carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For oxindole-1-carboxamides, QSAR models can predict the activity of newly designed analogues, thereby prioritizing synthetic efforts.

The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound derivatives, a variety of descriptors would be calculated:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and the reactivity of the compounds.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA). These descriptors are important for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a commonly used hydrophobic descriptor.

An illustrative table of molecular descriptors that could be used in a QSAR study of oxindole-1-carboxamide derivatives is presented below.

| Descriptor Class | Example Descriptor | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Hydrophobic | LogP | The logarithm of the partition coefficient, indicating the lipophilicity of the compound. |

Once the molecular descriptors are calculated, a QSAR model is developed using statistical methods to correlate these descriptors with the biological activity of a training set of compounds. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are common approaches.

The predictive power of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model using the training set data.

External Validation: The model's ability to predict the activity of a separate set of compounds (the test set) that were not used in model development is evaluated. The predictive correlation coefficient (R²pred) is a key metric for external validation.

For 3D-QSAR studies like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), the statistical reliability of the models is also assessed by conventional (r²) and cross-validated (q²) correlation coefficients. Successful 3D-QSAR models have been developed for oxindole derivatives targeting various receptors, demonstrating the utility of this approach for this class of compounds.

Ligand-Based SAR Approaches for Deriving Pharmacophoric Features of this compound

Ligand-based SAR approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that a set of active molecules share common structural features, known as a pharmacophore, which are essential for their biological activity.

A pharmacophore model for this compound derivatives would be generated by aligning a set of active analogues and identifying the common chemical features. These features typically include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable Centers

For the this compound scaffold, a hypothetical pharmacophore model could include:

An HBA feature from the carbonyl oxygen of the oxindole.

An HBA feature from the carbonyl oxygen of the carboxamide.

An HBD feature from the NH of the carboxamide.

Aromatic features from the oxindole ring system.

Hydrophobic features associated with the dimethoxy groups and other substituents.

The following table illustrates a potential pharmacophore model for this class of compounds.

| Pharmacophore Feature | Potential Origin in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the 2-oxindole moiety |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the 1-carboxamide (B11826670) moiety |

| Hydrogen Bond Donor | NH group of the 1-carboxamide moiety |

| Aromatic Ring | The benzene (B151609) ring of the oxindole core |

| Hydrophobic Group | The 5,6-dimethoxy substituents |

This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity.

Receptor-Based SAR Analyses Through Molecular Interactions (if target is identified or hypothesized)

When the 3D structure of the biological target is known or can be reliably modeled, receptor-based SAR analyses, primarily through molecular docking, provide valuable insights into the binding of this compound derivatives.

Molecular docking simulations predict the preferred orientation and conformation of a ligand within the binding site of a target protein. This allows for the visualization of key molecular interactions, such as:

Hydrogen Bonds: The carboxamide NH and carbonyl groups, as well as the oxindole carbonyl, are likely to participate in hydrogen bonding with amino acid residues in the binding pocket.

Hydrophobic Interactions: The aromatic oxindole core and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic ring of the oxindole may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

By analyzing the docking poses of a series of analogues with varying activity, a detailed SAR can be constructed. For example, if a particular substituent leads to a significant increase in potency, docking may reveal that this group forms a new, favorable interaction with the receptor. Molecular docking studies on various oxindole derivatives have successfully elucidated their binding modes with targets such as VEGFR-2 tyrosine kinase.

The table below provides a hypothetical example of docking results for a series of analogues.

| Compound | Docking Score (kcal/mol) | Key Interactions with Hypothesized Target |

| This compound | -8.5 | H-bond with Ser123 (carboxamide NH), H-bond with Gly124 (oxindole C=O) |

| Analogue 1 (5-H, 6-H) | -7.2 | H-bond with Ser123 (carboxamide NH) |

| Analogue 2 (5-Cl, 6-Cl) | -9.1 | H-bond with Ser123 (carboxamide NH), H-bond with Gly124 (oxindole C=O), Halogen bond with Met150 |

These in silico predictions can guide the synthesis of new derivatives with improved binding affinity.

Influence of Conformational Preferences on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational preferences of this compound derivatives can significantly influence their biological activity.

The flexibility of the molecule, particularly around the rotatable bond between the oxindole nitrogen and the carboxamide carbonyl, will determine the accessible conformations. Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and identify low-energy, populated conformations.

It is hypothesized that only a specific conformation, the "bioactive conformation," is capable of binding to the target receptor. Therefore, designing analogues that are pre-organized in this bioactive conformation can lead to an increase in potency, as less of an entropic penalty is paid upon binding.

Insufficient Information to Generate Article on Stereochemical Implications in SAR of this compound Derivatives

A comprehensive search of scientific literature and research databases has revealed a lack of specific studies focusing on the stereochemical implications in the Structure-Activity Relationship (SAR) of this compound and its derivatives. While general information on the synthesis and biological activities of oxindole and indole carboxamide compounds is available, there is no readily accessible research that details the synthesis of individual stereoisomers (enantiomers or diastereomers) of this compound derivatives and provides a comparative analysis of their biological activities.

The user's request specified a detailed article structured around the stereochemical aspects of this particular compound, including data tables comparing the activity of different stereoisomers. This level of detail is contingent on the existence of primary research in which chiral separation or asymmetric synthesis of these specific compounds has been performed, followed by biological testing of the isolated isomers.

The performed searches yielded information on:

The stereoselective synthesis of broader classes of oxindole and spirooxindole compounds.

The biological evaluation of various oxindole derivatives in areas such as cancer and inflammation.

Structure-activity relationship studies of related indole-2-carboxamides.

However, none of the retrieved sources provided the specific data necessary to address the core of the user's request regarding this compound. The creation of scientifically accurate content, including the mandatory data tables, is not possible without access to research that has explicitly investigated the differential effects of stereochemistry on the biological activity of this compound's derivatives.

Therefore, until such specific research is published and becomes available, the generation of the requested article focusing solely on the stereochemical implications in the SAR of this compound derivatives cannot be fulfilled.

Computational Chemistry and Molecular Modeling of 5,6 Dimethoxy 2 Oxindole 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's reactivity, stability, and spectroscopic properties. For 5,6-Dimethoxy-2-oxindole-1-carboxamide, DFT studies would elucidate how the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxamide group influence the electronic environment of the core oxindole (B195798) scaffold.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For oxindole derivatives, these calculations help in characterizing molecular transport properties and illustrating chemical reactivity.

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Substituted Indole (B1671886) Derivative (Note: This data is for a related compound, Ethyl indole-2-carboxylate, and is provided to illustrate the type of information generated from quantum chemical calculations. Specific values for this compound would require dedicated computation.)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.12 | Indicates electron-donating capability |

| ELUMO | -1.54 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.58 | Correlates with chemical stability and reactivity |

Molecular Geometry Optimization and Conformational Landscape Analysis

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Molecular geometry optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule. Using methods like DFT with an appropriate basis set (e.g., B3LYP/6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be precisely calculated.

Table 2: Example Optimized Geometrical Parameters for an Indole Ring System (Note: These values are representative of a typical indole structure and are for illustrative purposes. Actual values for this compound would be determined via specific calculations.)

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Bond length of the carbonyl group in the oxindole ring |

| N-C(O) Bond Length | ~1.38 Å | Bond length of the amide bond |

| C-O (Methoxy) Bond Length | ~1.36 Å | Bond length between the aromatic ring and methoxy oxygen |

| Aromatic C-C Bond Angle | ~120° | Internal angle of the benzene (B151609) ring |

Molecular Docking Simulations with Identified or Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. The oxindole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer therapy. nih.gov

Docking simulations of this compound into the active site of a potential target like VEGFR-2 would predict its binding conformation and affinity. The simulation software calculates a "docking score," which estimates the binding free energy, with lower scores indicating stronger binding.

The analysis reveals key intermolecular interactions, such as:

Hydrogen Bonds: The carboxamide group and the carbonyl oxygen of the oxindole ring are potent hydrogen bond donors and acceptors, respectively. These are often critical for anchoring the ligand in the active site.

Hydrophobic Interactions: The aromatic rings of the oxindole core can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action.

Virtual screening uses docking to rapidly assess large libraries of compounds for their potential to bind to a specific biological target. If this compound were identified as a "hit" compound, its structure would serve as a template. A virtual library of related analogs could be designed by modifying its substituents. This library would then be docked against the target protein. Compounds with better docking scores and more favorable interaction profiles than the original hit would be prioritized for synthesis and biological testing, accelerating the discovery of more potent drug candidates. This strategy has been successfully applied to discover novel oxindole-based inhibitors for various diseases. worktribe.comnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms over time, revealing the flexibility of both the ligand and the protein.

By running an MD simulation on the docked complex of this compound and its target protein, researchers can assess the stability of the predicted binding pose. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Residues that interact with the ligand are often observed to have reduced fluctuation, indicating stabilization upon binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the persistence of key interactions identified in docking.

These simulations validate the docking results and provide a more realistic understanding of the binding event at the atomic level.

Advanced Free Energy Calculations (e.g., FEP, MM/GBSA) for Quantifying Binding Affinities

While docking scores provide a useful ranking of potential ligands, more accurate methods are needed to quantify binding affinity. Advanced computational techniques like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer more rigorous estimations of binding free energy (ΔGbind).

The MM/GBSA method, for example, calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. It is often applied to snapshots from an MD simulation trajectory to provide an average binding energy that accounts for the dynamic nature of the complex. This method can effectively re-rank docked compounds and eliminate false positives from virtual screening campaigns. Although computationally intensive, these calculations provide quantitative predictions that can correlate more closely with experimental binding affinities, making them a valuable tool in lead optimization.

Integration of Cheminformatics and Machine Learning Algorithms for Molecular Design and Property Predictionresearchgate.net

The convergence of cheminformatics and machine learning has revolutionized the landscape of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. nih.govdromicslabs.com For a compound such as this compound, these computational approaches allow for the rapid prediction of its physicochemical properties, biological activities, and pharmacokinetic profiles, thereby guiding molecular design and prioritizing experimental efforts. This integration facilitates a systematic exploration of the vast chemical space surrounding the core oxindole scaffold. neovarsity.org

The general workflow begins with the computational representation of the molecule, followed by the calculation of various molecular descriptors. These descriptors, which are numerical representations of a molecule's structural and physicochemical features, serve as the input for machine learning models. protoqsar.comnih.gov By training these models on large datasets of known compounds, it becomes possible to predict the properties of new or uncharacterized molecules like this compound with increasing accuracy. nih.gov

Molecular Descriptor Calculation

The initial step in any cheminformatics analysis is the generation of molecular descriptors, which transform the two-dimensional or three-dimensional structure of this compound into a quantitative format. wiley.com These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies). ucsb.eduhufocw.org These calculated values provide a detailed fingerprint of the molecule, enabling comparison with other compounds and forming the basis for predictive modeling.

For this compound, a variety of descriptors can be computed to characterize its properties. An illustrative set of such descriptors is presented below.

| Descriptor Type | Descriptor Name | Illustrative Predicted Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 236.23 g/mol | Influences size, diffusion, and absorption. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.25 | Indicates hydrophobicity and membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | 75.7 Ų | Relates to hydrogen bonding potential and cell permeability. |

| Constitutional | Hydrogen Bond Donors | 2 | Key for molecular recognition and binding. |

| Constitutional | Hydrogen Bond Acceptors | 4 | Key for molecular recognition and binding. |

| Constitutional | Rotatable Bonds | 3 | Relates to conformational flexibility. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. neuraldesigner.com In the context of this compound, QSAR models could be developed using a dataset of structurally similar oxindole derivatives with known activities against a specific biological target. nih.govnih.gov By identifying the key molecular descriptors that influence activity, these models can predict the potency of new, unsynthesized analogs.

For instance, a hypothetical QSAR model for a series of oxindole derivatives might take the following linear form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(Molecular Weight)

This equation would allow researchers to estimate the biological activity (pIC₅₀) of novel derivatives of this compound by simply calculating their molecular descriptors. The table below illustrates how such a model could be used to predict the activity of hypothetical analogs.

| Compound | LogP | TPSA (Ų) | Molecular Weight (g/mol) | Predicted pIC₅₀ |

|---|---|---|---|---|

| Analog 1 | 1.50 | 70.5 | 245.2 | 7.8 |

| Analog 2 | 1.10 | 80.1 | 230.1 | 7.2 |

| Analog 3 | 2.10 | 65.3 | 260.3 | 8.1 |

| Analog 4 | 0.95 | 85.4 | 225.2 | 6.9 |

ADMET Property Prediction

A significant cause of failure for drug candidates in clinical trials is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Machine learning models, particularly deep neural networks and support vector machines, are increasingly used to predict these properties early in the drug discovery process. nih.govmedium.com By training on large databases of compounds with experimentally determined ADMET data, these models can provide valuable insights into the likely pharmacokinetic and safety profile of this compound. springernature.com

Web-based platforms and specialized software can provide predictions for a range of ADMET endpoints. greenstonebio.com An illustrative prediction of key ADMET properties for this compound is shown in the table below.

| ADMET Property | Predicted Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

De Novo Molecular Design

Generative machine learning models represent a cutting-edge approach in computational chemistry, capable of designing entirely new molecules (de novo design) with desired properties. acs.orgarxiv.org These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known molecules to learn the underlying rules of chemical structure and bonding. nih.gov

Starting with the this compound scaffold, a generative model could be used to propose novel analogs optimized for specific properties, such as higher potency, improved solubility, or lower toxicity. nih.gov The model would generate new chemical structures that retain the core oxindole framework but feature novel substitutions and modifications, effectively exploring the chemical space around the parent compound to identify promising new drug candidates. oup.com This approach accelerates the design-make-test-analyze cycle by prioritizing the synthesis of compounds with the highest probability of success.

Emerging Research Avenues and Challenges for 5,6 Dimethoxy 2 Oxindole 1 Carboxamide Derivatives

Development of Innovative Synthetic Methodologies for Oxindole-1-carboxamide Scaffolds with Enhanced Complexity and Diversity

The creation of diverse and complex molecular libraries is fundamental to the discovery of new drugs. For the oxindole-1-carboxamide core, the development of innovative synthetic methodologies is crucial for exploring a wider chemical space and improving the pharmacological properties of its derivatives.

Recent advancements in organic synthesis have provided a toolbox of reactions that can be applied to the oxindole (B195798) scaffold. Methodologies such as 1,3-dipolar cycloadditions, cyclopropanations, and the ring-opening of aziridines have been successfully employed to construct a variety of oxindole derivatives. rsc.org These reactions allow for the introduction of new ring systems and functional groups, leading to scaffolds with greater three-dimensional complexity.

Furthermore, diversity-oriented synthesis (DOS) strategies are being increasingly utilized to generate libraries of structurally diverse oxindoles. nih.gov This approach often involves the use of multifunctional starting materials that can undergo a variety of transformations to yield a wide range of products. nih.gov For instance, diazooxindoles have been used as versatile intermediates in insertion, cyclopropanation, and cycloaddition reactions to create diverse libraries. nih.gov The application of such strategies to the 5,6-dimethoxy-2-oxindole-1-carboxamide core could unlock a vast and unexplored chemical space.

A significant challenge in the synthesis of complex oxindoles is the construction of quaternary carbon stereocenters at the C-3 position. nih.gov The development of catalytic enantioselective methods to address this challenge is an active area of research. nih.gov Additionally, the generation of spirocyclic oxindoles, which are present in many bioactive natural products, requires specialized synthetic techniques. nih.gov The integration of these advanced synthetic methods will be essential for creating the next generation of oxindole-1-carboxamide-based drug candidates.

| Synthetic Strategy | Description | Potential for Complexity and Diversity |

| 1,3-Dipolar Cycloadditions | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. | High - allows for the introduction of various heterocyclic systems. |

| Cyclopropanation | Formation of a cyclopropane (B1198618) ring. | Moderate - introduces conformational rigidity and unique spatial arrangements. |

| Aziridine (B145994) Ring-Opening | Nucleophilic attack on an aziridine ring, leading to functionalized amines. | High - enables the introduction of a wide range of functional groups. |

| Diversity-Oriented Synthesis (DOS) | A strategy that aims to create structurally diverse molecules from a common starting material. | Very High - systematically explores a broad chemical space. |

| Catalytic Enantioselective C-3 Functionalization | The use of chiral catalysts to introduce substituents at the C-3 position in a stereocontrolled manner. | High - crucial for creating specific stereoisomers with distinct biological activities. |

Exploration of Allosteric Modulation Mechanisms for Biological Target Engagement

Allosteric modulation, where a ligand binds to a site on a protein distinct from the primary (orthosteric) binding site, offers a promising strategy for fine-tuning the activity of biological targets. Allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile compared to traditional orthosteric ligands.

While direct research on the allosteric modulation properties of this compound is limited, studies on the closely related indole-2-carboxamide scaffold provide valuable insights. Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govacs.org Structure-activity relationship (SAR) studies on these compounds have revealed key structural features that govern their allosteric activity. For instance, the nature and position of substituents on the indole (B1671886) ring and the composition of the carboxamide side chain have been shown to be critical for modulating the binding and signaling of the orthosteric ligand. sigmaaldrich.cnacs.org

The exploration of allosteric modulation for this compound derivatives would involve several key steps. Firstly, computational modeling and screening could be used to identify potential allosteric binding sites on various target proteins. Subsequently, the synthesis of a focused library of derivatives with systematic modifications to the oxindole core and the 1-carboxamide (B11826670) moiety would be necessary. These compounds would then be tested in functional assays to assess their ability to modulate the activity of the target protein in the presence of its natural ligand.

Understanding the precise mechanism of allosteric modulation at a molecular level is a significant challenge. This requires a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the structure of the protein-ligand complex, and computational methods, like molecular dynamics simulations, to study the conformational changes induced by the allosteric modulator.

Design of Multi-Targeted Ligands Based on the this compound Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-targeted ligands, which are single molecules designed to interact with two or more distinct biological targets, represent a promising therapeutic approach for such diseases. mdpi.com The this compound scaffold, with its multiple points for chemical modification, is an attractive starting point for the design of such ligands.

The design of multi-targeted ligands based on this core would involve the strategic incorporation of pharmacophoric features known to interact with different targets. For example, a fragment that binds to a kinase active site could be linked to a moiety that interacts with a G-protein coupled receptor. The oxindole core itself has been shown to be a key structural motif in inhibitors of various enzymes, including cyclin-dependent kinases. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the activity of multi-targeted ligands at each of their intended targets. nih.gov This involves a careful balancing act, as modifications that improve activity at one target may be detrimental to activity at another. Computational approaches, such as molecular docking and pharmacophore modeling, can play a vital role in guiding the design of these molecules and predicting their binding modes. researchgate.net

A key challenge in the development of multi-targeted ligands is achieving a balanced pharmacological profile. The ideal ligand should exhibit potent activity at all of its intended targets without significant off-target effects. This requires extensive in vitro and in vivo testing to characterize the compound's selectivity and efficacy.

| Target Class | Rationale for Multi-Targeting | Design Strategy |

| Kinases and GPCRs | To modulate interconnected signaling pathways involved in cell proliferation and communication. | Incorporate kinase hinge-binding motifs and GPCR pharmacophores. |

| Enzymes and Ion Channels | To simultaneously address enzymatic dysregulation and ion channel dysfunction in neurological disorders. | Combine enzyme inhibitor fragments with ion channel modulating moieties. |

| Multiple Kinases | To overcome drug resistance by targeting both the primary kinase and its resistance-conferring mutants. | Design ligands that can accommodate the structural changes in the mutant kinase active site. |

Application of Advanced Analytical Techniques for In Situ Reaction Monitoring and Mechanistic Studies

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and developing robust chemical processes. Advanced analytical techniques that allow for the in situ monitoring of chemical reactions provide real-time insights into the formation of intermediates and byproducts.

For the synthesis of oxindole derivatives, techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have proven to be invaluable. rsc.orgpurdue.edu In situ NMR allows for the direct observation of reacting species in the reaction mixture, providing information on their structure and concentration over time. rsc.orgbeilstein-journals.org This can help to identify transient intermediates and elucidate the reaction pathway. For example, NMR monitoring has been used to distinguish between different potential mechanisms in palladium-catalyzed oxindole synthesis. rsc.org

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a highly sensitive technique for detecting and characterizing reaction intermediates, even at very low concentrations. purdue.eduunibo.it By coupling MS to a reaction vessel, it is possible to track the evolution of different species throughout the course of the reaction. This has been successfully applied to the study of complex catalytic cycles in organic synthesis. purdue.edu

The main challenge in applying these techniques is often the complexity of the reaction mixture. Overlapping signals in NMR spectra and the presence of multiple species with similar mass-to-charge ratios in MS can make data interpretation difficult. The development of advanced data analysis methods and the use of hyphenated techniques, such as LC-MS-NMR, can help to overcome these challenges.

Leveraging Artificial Intelligence and Automation in the Discovery and Optimization of Oxindole Compounds

The fields of artificial intelligence (AI) and laboratory automation are revolutionizing the process of drug discovery and chemical synthesis. These technologies have the potential to significantly accelerate the discovery and optimization of new oxindole-based compounds.

Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. beilstein-journals.orgresearchgate.net This can save considerable time and resources compared to traditional trial-and-error approaches to reaction optimization. Bayesian optimization, a specific type of ML algorithm, has been shown to be particularly effective for efficiently exploring the vast parameter space of a chemical reaction. youtube.com

Automated synthesis platforms can be used to rapidly synthesize and purify libraries of oxindole derivatives. whiterose.ac.uknih.gov When combined with high-throughput screening, these platforms can dramatically accelerate the drug discovery process. The integration of AI with automated synthesis allows for the creation of "self-driving laboratories" that can autonomously design, synthesize, and test new molecules.

One of the primary challenges in this area is the need for large, high-quality datasets to train the ML models. The generation and curation of these datasets is a significant undertaking. Furthermore, the successful implementation of automated synthesis requires robust and reliable chemical reactions that are amenable to automation. The development of new synthetic methods specifically designed for automated platforms is an important area of ongoing research.

| AI/Automation Tool | Application in Oxindole Research | Potential Impact |

| Machine Learning for Reaction Optimization | Predicting optimal catalysts, solvents, and temperatures for the synthesis of oxindole derivatives. | Faster and more efficient development of synthetic routes. |

| Automated Synthesis Platforms | Rapidly generating libraries of diverse oxindole-1-carboxamide analogues for biological screening. | Accelerated hit-to-lead optimization. |

| Predictive ADMET Models | In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of new oxindole compounds. | Early identification of compounds with poor drug-like properties, reducing late-stage attrition. |

| Generative Models for Molecular Design | Designing novel oxindole scaffolds with desired biological activities. | Exploration of novel and non-intuitive chemical structures. |

Identification and Addressing of Key Research Gaps in the Oxindole Chemical Space

Despite the significant progress in oxindole chemistry, several key research gaps remain. Addressing these gaps will be crucial for fully realizing the therapeutic potential of this important class of compounds.

One major gap is the limited exploration of the chemical space around the oxindole-1-carboxamide scaffold. While much research has focused on modifications at the C-3 position, other positions on the oxindole ring system and variations in the 1-carboxamide group have been less extensively studied. A systematic exploration of these structural variations is needed to fully understand the structure-activity landscape.

Another area that requires further investigation is the biosynthesis of oxindole alkaloids. researchgate.netnih.gov A deeper understanding of the enzymatic machinery responsible for constructing these complex natural products could inspire the development of novel biocatalytic methods for their synthesis. researchgate.net

Furthermore, there is a need for more comprehensive studies on the off-target effects and potential toxicity of oxindole derivatives. While many compounds show promising activity in vitro, a thorough evaluation of their safety profile is essential before they can be considered for clinical development.

Finally, the development of predictive computational models for the biological activity and physicochemical properties of oxindole derivatives is still in its early stages. More accurate and reliable models are needed to guide the design of new compounds and to prioritize synthetic efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dimethoxy-2-oxindole-1-carboxamide, and how can reaction efficiency be validated?

- Methodology : Start with indole derivatives (e.g., 5,6-dimethoxy-1-indanone) as precursors , and employ palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the carboxamide group. Validate purity via HPLC (≥95%) and monitor reaction progress using TLC or LC-MS. Optimize solvent systems (e.g., DMF/THF) and temperature gradients to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use H/C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm for OCH) and carboxamide protons (δ ~6.5–7.5 ppm). IR spectroscopy can validate carbonyl stretches (~1650–1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should researchers handle contradictions in reported solubility data for this compound?

- Methodology : Conduct systematic solubility tests in polar (DMSO, methanol) and nonpolar solvents (chloroform, ethyl acetate) under controlled temperatures (25°C vs. 40°C). Compare results with literature using standardized protocols (e.g., USP dissolution apparatus) . Document solvent purity and equilibration time to resolve discrepancies .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology : Adopt GHS-compliant PPE (gloves, lab coat, goggles) and work in a fume hood. Although not classified as hazardous , avoid inhalation/ingestion. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for chiral drug development?

- Methodology : Utilize asymmetric catalysis (e.g., chiral palladium complexes or organocatalysts) to control stereochemistry at the oxindole core. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare catalytic systems (e.g., BINAP vs. Jacobsen catalysts) for yield and selectivity .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?

- Methodology : Re-evaluate assay conditions (e.g., cell line viability, serum protein interference) and pharmacokinetic parameters (bioavailability, metabolism). Use isotopic labeling (e.g., C) to track metabolite formation and validate target engagement via SPR or ITC .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodology : Systematically modify substituents (e.g., methoxy → ethoxy, carboxamide → ester) and assess activity via dose-response curves (IC). Use computational tools (e.g., molecular docking, QSAR) to predict binding affinity to target proteins (e.g., kinases) .

Q. What experimental approaches identify degradation pathways of this compound under stress conditions?

- Methodology : Perform forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) and analyze degradation products via LC-MS/MS. Compare stability in solid vs. solution states. Use Arrhenius plots to predict shelf-life .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.